molecular formula C10H13NO2S B12960486 Ethyl 2-amino-3-(methylthio)benzoate

Ethyl 2-amino-3-(methylthio)benzoate

Cat. No.: B12960486
M. Wt: 211.28 g/mol
InChI Key: ZEANCNUFTUCZJP-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(methylthio)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an amino group, a methylthio group, and an ester functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-(methylthio)benzoate typically involves the esterification of 2-amino-3-(methylthio)benzoic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to higher productivity and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(methylthio)benzoate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halides, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Various substituted benzoates

Scientific Research Applications

Ethyl 2-amino-3-(methylthio)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.

    Medicine: this compound has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.

    Industry: The compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(methylthio)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can participate in esterification and hydrolysis reactions. The methylthio group can undergo oxidation and reduction, affecting the compound’s reactivity and interactions with other molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-3-(methylthio)benzoate
  • Methyl 2-(methylthio)benzoate
  • Ethyl 2-benzoyl-3,3-bis(methylthio)acrylate

Comparison

This compound is unique due to the presence of both an amino group and a methylthio group on the benzene ring. This combination of functional groups allows for a wider range of chemical reactions and interactions compared to similar compounds that may lack one of these groups. For example, methyl 2-(methylthio)benzoate lacks the amino group, limiting its reactivity in certain types of reactions. Ethyl 2-benzoyl-3,3-bis(methylthio)acrylate, on the other hand, has additional methylthio groups, which can enhance its reactivity but may also introduce steric hindrance in some reactions.

Biological Activity

Ethyl 2-amino-3-(methylthio)benzoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural attributes and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an ethyl ester functional group, an amino group, and a methylthio substituent on a benzoate ring. This specific arrangement allows for diverse chemical reactivity and interaction with biological systems. The amino group can participate in hydrogen bonding, while the methylthio group may engage in hydrophobic interactions, enhancing the compound's biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes by binding to their active sites or allosteric sites, thereby influencing metabolic pathways.
  • Receptor Interaction : It can bind to cellular receptors, potentially altering signal transduction pathways that regulate cellular functions.
  • Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which may contribute to their therapeutic effects against oxidative stress-related diseases .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. This property is particularly relevant in the context of increasing antibiotic resistance.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptosis-related proteins such as Bcl-2 family members. The unique substituents on the benzoate ring may enhance its efficacy against specific cancer types .

In Vitro Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial activity of this compound found that it inhibited the growth of Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
  • Cytotoxicity Against Cancer Cells : In another study, the compound was tested against various cancer cell lines (e.g., HeLa, MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 20 to 30 µM. Mechanistic studies revealed that the compound induced apoptosis via caspase activation .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundEthyl ester, amino group, methylthioAntimicrobial, anticancer
Ethyl 3-bromo-5-(methylthio)benzoateBromine substitutionAntimicrobial
Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoateHydroxyethyl substitutionAnticancer

This table illustrates how this compound compares with structurally similar compounds in terms of biological activity.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

ethyl 2-amino-3-methylsulfanylbenzoate

InChI

InChI=1S/C10H13NO2S/c1-3-13-10(12)7-5-4-6-8(14-2)9(7)11/h4-6H,3,11H2,1-2H3

InChI Key

ZEANCNUFTUCZJP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)SC)N

Origin of Product

United States

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